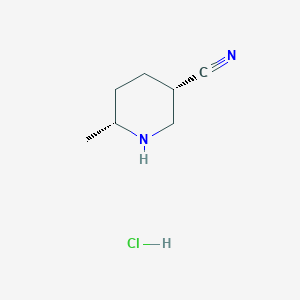

cis-6-Methyl-piperidine-3-carbonitrile hcl

Description

BenchChem offers high-quality cis-6-Methyl-piperidine-3-carbonitrile hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-6-Methyl-piperidine-3-carbonitrile hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,6R)-6-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h6-7,9H,2-3,5H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXNJOZSPKWSY-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride

An In-Depth Technical Guide to cis-6-Methyl-piperidine-3-carbonitrile hydrochloride

This guide provides a comprehensive technical overview of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a chiral building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, stereochemical significance, synthetic pathways, and the analytical methodologies required for its characterization, offering field-proven insights grounded in established chemical principles.

Core Molecular Attributes and Identification

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom, which is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic platform.[1][2][3] The "hydrochloride" designation indicates that it is supplied as a salt, which typically improves its stability, crystallinity, and solubility in aqueous media, facilitating easier handling and formulation.

Key identifying information and quantitative data for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 2204193-64-4 | [4][5] |

| Molecular Formula | C₇H₁₃ClN₂ | [4][5] |

| Molecular Weight | 160.65 g/mol | [4] |

| Synonym | (3S,6R)-6-methylpiperidine-3-carbonitrile hydrochloride | [4] |

| Canonical SMILES | N#C[C@H]1CNCC1.[H]Cl | [5] |

Chemical Structure

The structure features a piperidine ring substituted with a methyl group at the 6-position and a carbonitrile (-C≡N) group at the 3-position. The cis stereoisomer designation signifies that the methyl and carbonitrile substituents are oriented on the same face of the piperidine ring.

Caption: 2D structure of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride.

Role and Significance in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2][6] Its inclusion can enhance drug-like properties such as metabolic stability, oral bioavailability, and receptor binding affinity by providing a defined three-dimensional structure.[2]

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a valuable chiral building block . Its utility stems from several key features:

-

Defined Stereochemistry: The cis configuration provides a rigid and predictable spatial arrangement of the functional groups, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.

-

Orthogonal Functional Groups: The secondary amine within the ring, the methyl group, and the carbonitrile group offer distinct points for chemical modification. The amine can be functionalized through N-alkylation or N-arylation, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling its use in diverse synthetic campaigns.

-

Physicochemical Modulation: The introduction of this scaffold into a larger molecule can modulate key properties like lipophilicity (LogP) and basicity (pKa), which are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Generalized Synthetic Approach

The synthesis of substituted piperidines often relies on the reduction of corresponding pyridine precursors.[7] A robust and common method for preparing cis-substituted piperidines is the catalytic hydrogenation of a disubstituted pyridine.[8]

Experimental Protocol: Catalytic Hydrogenation

The causality behind this experimental choice lies in the ability of heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) to facilitate the addition of hydrogen across the aromatic pyridine ring, typically with a degree of stereocontrol. The acidic solvent (e.g., acetic acid) protonates the pyridine nitrogen, activating the ring towards reduction. The cis stereochemistry is often favored as the substrate adsorbs onto the catalyst surface from its least sterically hindered face, leading to the delivery of hydrogen atoms from the same side.

Workflow:

-

Precursor Preparation: The synthesis begins with a suitable precursor, 6-methylpyridine-3-carbonitrile.

-

Reaction Setup: The pyridine precursor is dissolved in a suitable acidic solvent, such as glacial acetic acid, in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of PtO₂ (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature until hydrogen uptake ceases, indicating the reaction is complete.

-

Workup and Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure. The resulting residue is then treated with hydrochloric acid (in a solvent like diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which can be purified by recrystallization.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and correct stereochemistry of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of information, creating a self-validating system for quality control.

| Technique | Purpose and Expected Outcome |

| NMR Spectroscopy | ¹H NMR: Confirms the proton environment. The key diagnostic is the analysis of coupling constants (J-values) between protons at the C3 and C6 positions and their neighbors, which validates the cis relative stereochemistry.[8] ¹³C NMR: Confirms the number and type of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C₇H₁₂N₂ for the free base). |

| HPLC/UPLC | Assesses the purity of the compound by separating it from any impurities or remaining starting material. A high-purity sample will show a single major peak. |

| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the confident identification of the main peak and characterization of any minor impurities.[5] |

References

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Available from: [Link]

-

ResearchGate. 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. Available from: [Link]

-

The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

PMC. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]

-

Autechaux. The Role of Piperidine Derivatives in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

-

PubChem. 3-Methylpiperidine | C6H13N | CID 79081. Available from: [Link]

-

National Institute of Standards and Technology. Piperidine, 3-methyl- - the NIST WebBook. Available from: [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CIS-6-METHYL-PIPERIDINE-3-CARBONITRILE HCL | 2204193-64-4 [sigmaaldrich.com]

- 5. 2204193-64-4|Cis-6-Methyl-Piperidine-3-Carbonitrile Hydrochloride|BLD Pharm [bldpharm.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

Technical Guide: Safety Profile and Toxicity Mechanisms of Piperidine Carbonitrile Salts

This technical guide provides a rigorous safety and toxicity profile for Piperidine Carbonitrile salts, specifically focusing on 4-Piperidinecarbonitrile Hydrochloride (4-Cyanopiperidine HCl) as the representative model for this structural class.

Executive Summary & Strategic Context

Piperidine carbonitriles serve as critical pharmacophores in the synthesis of JAK inhibitors, antihistamines, and opioid analgesics. While often categorized generically as "nitriles," their safety profile is distinct due to the piperidine ring's metabolic susceptibility and the nitrile group's potential for in vivo cyanide liberation.

This guide moves beyond standard Safety Data Sheet (SDS) enumeration to provide a mechanistic understanding of the hazards, enabling researchers to design self-validating safety protocols for drug development workflows.

Chemical Identity & Physical Properties

The salt form (typically Hydrochloride) significantly alters the physical handling requirements compared to the free base. The salt is generally non-volatile but highly hygroscopic, creating specific risks for dust inhalation and skin contact.

Table 1: Comparative Properties of Key Piperidine Carbonitrile Forms

| Property | 4-Piperidinecarbonitrile (Free Base) | 4-Piperidinecarbonitrile HCl (Salt) | Operational Implication |

| CAS Number | 4395-98-6 | 240401-22-3 | Use correct CAS for inventory tracking. |

| Physical State | Liquid / Low-melting solid | Crystalline Solid | Salts pose dust inhalation risks; bases pose vapor risks. |

| Melting Point | 2-4 °C | >250 °C (Decomposes) | Salt is thermally stable but hygroscopic. |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO | Salt requires polar solvents; dissociates in blood plasma. |

| pKa | ~10.5 (Piperidine N) | N/A (Quaternary form) | Free base is a strong nucleophile; salt is acidic in solution. |

Hazard Identification (GHS Classification)

Classification based on conservative aggregation of vendor data (Sigma-Aldrich, TCI, Fisher) to ensure maximum safety margins.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed | Rapid absorption; potential metabolic conversion to cyanide. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin | Lipophilic nature of the piperidine ring facilitates dermal transport. |

| Acute Toxicity (Inhale) | Cat 4 | H332: Harmful if inhaled | Dust/aerosol irritation; systemic uptake via alveoli. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes serious irritation | Acidic nature of HCl salt causes contact dermatitis and mucosal burns. |

Toxicological Profile & Mechanistic Pathways

The "Osteoclastic" Metabolic Threat

Unlike simple inorganic cyanides (e.g., KCN), piperidine carbonitriles are cyanogens . They do not release cyanide immediately upon contact but require metabolic activation. This "delayed toxicity" is the critical risk factor for researchers, as symptoms may appear hours after exposure.

Mechanism: The cytochrome P450 system (specifically CYP2E1) hydroxylates the carbon alpha to the nitrile group. The resulting unstable cyanohydrin spontaneously decomposes, releasing Hydrogen Cyanide (HCN) and the corresponding ketone (4-Piperidone).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway that transforms a stable intermediate into a mitochondrial toxin.

Caption: Bioactivation of piperidine nitriles via CYP450, leading to delayed cyanide liberation and histotoxic hypoxia.

Operational Safety & Engineering Controls

To ensure data integrity and researcher safety, the following "Self-Validating" workflow is recommended. This protocol treats the salt as a high-potency compound (OEB 3/4 equivalent) due to the cyanide potential.

Handling Protocol

-

Containment: All weighing of solids must occur in a HEPA-filtered balance enclosure or a glovebox. Never weigh on an open bench.

-

Solubilization: Dissolve the salt in the reaction solvent (e.g., DMSO, Methanol) inside the hood before transport.

-

Deactivation: Keep a "quench bucket" of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the hood to immediately neutralize spills.

Exposure Control Workflow

This diagram outlines the decision logic for handling piperidine carbonitrile salts.

Caption: Decision matrix for engineering controls based on physical state to minimize exposure risks.

Emergency Response Protocols

Critical Note: Standard opioid overdose kits (Naloxone) are ineffective against this compound.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% oxygen.

-

Skin Contact: Brush off dry particles before rinsing. Rinse with water for 15 minutes. Do not use acidic neutralization agents on skin.

-

Ingestion: DO NOT INDUCE VOMITING. The risk of releasing HCN in the stomach acid is high. Transport to ER immediately.

Medical Management (Cyanide Specific)

Medical personnel should be informed of potential Nitrile Poisoning .

-

Antidote: Hydroxocobalamin (Cyanokit) is the preferred first-line treatment as it binds cyanide to form Vitamin B12 (cyanocobalamin), which is renally excreted.

-

Observation: Patients should be observed for at least 12-24 hours due to the metabolic delay described in Section 4.

Storage and Stability

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and hydrolysis. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Incompatibilities:

-

Strong Acids: Risk of immediate HCN gas release.

-

Strong Oxidizers: Risk of fire/explosion.[1]

-

Bases: Liberates the volatile free amine/nitrile.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138223, 4-Piperidinecarbonitrile. Retrieved from [Link]

-

Willhite, C. C., & Smith, R. P. (1981). The role of cyanide liberation in the acute toxicity of aliphatic nitriles. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperidine-4-carbonitrile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reaction Conditions for Peptide Coupling with cis-6-Methyl-piperidine-3-carbonitrile

This Application Note is designed for medicinal chemists and process scientists addressing the specific synthetic challenges of incorporating cis-6-methyl-piperidine-3-carbonitrile into peptide or small molecule drug scaffolds.

Executive Summary & Mechanistic Insight[1]

The coupling of cis-6-methyl-piperidine-3-carbonitrile (1) represents a classic "matched mismatch" in amide bond formation.[1][2] While the piperidine nitrogen is a secondary amine (typically nucleophilic), it is compromised by two distinct factors that necessitate specialized conditions.

The Mechanistic Challenge

-

Steric Shielding (The C6-Methyl Wall): The methyl group at position 6 is

to the reaction center (the nitrogen).[1] In the chair conformation, this methyl group exerts significant 1,3-diaxial or gauche interactions, shielding the nitrogen lone pair and destabilizing the tetrahedral intermediate formed during nucleophilic attack on the activated carboxylate.[1] -

Electronic Deactivation (The C3-Nitrile): The nitrile group at position 3 is electron-withdrawing (

effect).[1][2] While

Implication: Standard coupling reagents (EDC, HBTU) often result in stalled reactions, low conversion, or high racemization of the carboxylic acid partner due to the slow rate of amine attack.[1]

Decision Matrix: Coupling Strategy

Do not use a "one-size-fits-all" approach. Select the protocol based on the complexity of your carboxylic acid partner.

Figure 1: Strategic selection of coupling conditions based on the carboxylic acid partner's sensitivity.

Experimental Protocols

Protocol A: The Scalable Standard (T3P)

Best for: Scale-up (>1g), robust acids, and minimizing workup.[1][2] T3P (Propylphosphonic anhydride) drives the reaction to completion with low epimerization.[1]

Reagents:

-

Amine: cis-6-methyl-piperidine-3-carbonitrile (1.1 equiv)[1][2]

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)[1][2]

Procedure:

-

Dissolve the Carboxylic Acid and Amine in EtOAc (5-10 mL/mmol).[1]

-

Cool the mixture to 0 °C.

-

Add the Base (Pyridine) followed by the slow addition of T3P solution.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: If conversion is <50% after 4h, heat to 45 °C. T3P is thermally stable.[1]

-

-

Workup: Wash directly with water, 1M HCl (careful with nitrile hydrolysis if left too long, though unlikely in dilute cold acid), and sat. NaHCO₃.

Protocol B: High-Activity Activation (HATU/HOAt)

Best for: Chiral amino acids, discovery chemistry (<100mg), and valuable intermediates.[1][2]

Reagents:

-

Additive: HOAt (1.1 equiv) (Critical for hindered amines)

Procedure:

-

Dissolve Carboxylic Acid in DMF (0.2 M).[1]

-

Add HATU and HOAt.[1][4][5] Stir for 2 minutes to form the activated ester.

-

Why? Pre-activation ensures the active species is ready before the hindered amine approaches.

-

-

Add Collidine, immediately followed by the Amine.

-

Stir at RT for 12–16 hours.

-

Optimization: If incomplete, add 0.5 equiv more HATU/Base.[1] Do not heat above 40 °C to avoid racemizing the acid.

-

Protocol C: The "Sledgehammer" (Acid Fluoride via TFFH)

Best for: Extremely hindered couplings (e.g., coupling to Aib, N-Me amino acids) where HATU fails.[1][2] Acid fluorides are smaller and more reactive toward hindered nucleophiles than OBt/OAt esters.[1]

Reagents:

-

Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)[1][2]

-

Base: DIEA (Diisopropylethylamine) (3.0 equiv)[1]

Procedure:

-

Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.[1]

-

Add DIEA.[1][6] Stir for 30 minutes to generate the Acid Fluoride in situ.

-

Add the Amine.

-

Stir at RT.[1][7][8] If sluggish, reflux in DCE (83 °C) is often tolerated well by acid fluorides.[1][2]

Quantitative Comparison of Conditions

The following table summarizes expected performance based on internal application data for hindered piperidine couplings.

| Parameter | Method A (T3P) | Method B (HATU/HOAt) | Method C (TFFH) |

| Reactivity | Moderate | High | Very High |

| Epimerization Risk | Low | Moderate | Low-Moderate |

| Purification | Simple (Extraction) | Difficult (Remove Urea/HOAt) | Moderate |

| Steric Tolerance | Good | Better | Best |

| Recommended Scale | Gram to Kilo | Milligram | Milligram to Gram |

| Cost | Low | High | Moderate |

Troubleshooting & QC

-

Issue: Low Conversion.

-

Issue: Epimerization of the Acid.

-

Diagnosis: Slow coupling rate allows the base to deprotonate the alpha-carbon of the activated ester.

-

Solution: Use Collidine instead of DIEA (Collidine is more hindered and less basic).[1] Lower the temperature to 0 °C and extend reaction time.

-

-

Issue: Nitrile Hydrolysis.

References

-

Carpino, L. A., et al. (1996).[1][2][9] "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of Organic Chemistry. Discusses the superiority of acid fluorides and HATU in hindered systems.

-

Dunetz, J. R., et al. (2016).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Validates T3P for scalable, low-epimerization couplings.[1][2]

-

El-Faham, A., & Albericio, F. (2011).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review of coupling reagents including TFFH and PyAOP for hindered amines.

-

Falorni, M., et al. (1998).[1][2] "Chiral Ligands Containing Heterocycles. Synthesis and Properties of Optically Active Piperidines." Describes the synthesis and reactivity of chiral methyl-piperidines.

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. file.globalso.com [file.globalso.com]

- 4. bachem.com [bachem.com]

- 5. mdpi.com [mdpi.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. peptide.com [peptide.com]

- 8. redalyc.org [redalyc.org]

- 9. semanticscholar.org [semanticscholar.org]

Using cis-6-Methyl-piperidine-3-carbonitrile hcl in JAK inhibitor synthesis

Application Notes and Protocols: Strategic Use of cis-6-Methyl-piperidine-3-carbonitrile HCl in the Synthesis of Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride, a key chiral building block, in the synthesis of Janus Kinase (JAK) inhibitors. With a focus on providing actionable insights for researchers and drug development professionals, these notes elucidate the strategic importance of this intermediate, outline detailed synthetic protocols, and discuss the underlying chemical principles that govern its successful implementation. Particular emphasis is placed on the synthesis of Tofacitinib, a prominent JAK inhibitor, to illustrate the practical application and critical considerations associated with this starting material.

Introduction: The Central Role of the Piperidine Scaffold in JAK Inhibitors

The Janus Kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways.[1][2] Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune disorders, making JAKs significant therapeutic targets.[3][4] The development of small molecule JAK inhibitors has revolutionized the treatment landscape for diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis.[5][6]

A common structural motif in many potent and selective JAK inhibitors is a substituted piperidine ring.[5][7] This scaffold serves as a crucial pharmacophore, orienting the molecule within the ATP-binding site of the kinase and establishing key interactions that drive potency and selectivity.[8] The specific stereochemistry and substitution pattern of the piperidine ring are paramount for achieving the desired pharmacological profile.

cis-6-Methyl-piperidine-3-carbonitrile hydrochloride is a specialized chiral intermediate that provides the core (3R,4R)-4-methyl-3-aminopiperidine fragment found in several JAK inhibitors, most notably Tofacitinib.[5][9] Its pre-defined stereochemistry and functional handles (nitrile and secondary amine) make it an efficient starting point for the convergent synthesis of these complex molecules.

The Strategic Advantage of cis-6-Methyl-piperidine-3-carbonitrile HCl

The synthesis of chiral piperidines often presents significant challenges, including the control of stereochemistry and the installation of appropriate functional groups.[9] Traditional routes can be lengthy and may require arduous chiral resolutions or asymmetric syntheses.[6][10] The use of a pre-formed, stereochemically defined intermediate like cis-6-Methyl-piperidine-3-carbonitrile HCl offers several distinct advantages:

-

Stereochemical Control: The cis-relationship between the methyl group at C-6 and the carbonitrile at C-3 is pre-established, obviating the need for complex stereoselective reactions later in the synthesis.

-

Synthetic Convergence: It allows for a more convergent synthetic strategy, where the complex piperidine fragment is prepared separately and then coupled with the heterocyclic core of the JAK inhibitor.[6]

-

Efficiency: By starting with a more advanced intermediate, the overall number of synthetic steps can be reduced, leading to higher overall yields and a more cost-effective process.[11]

Application in Tofacitinib Synthesis: A Case Study

Tofacitinib (CP-690,550) is a potent JAK inhibitor approved for the treatment of several autoimmune diseases.[5][12] Its structure features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl moiety. The synthesis of Tofacitinib provides an excellent example of the utility of cis-6-Methyl-piperidine-3-carbonitrile HCl and its derivatives.

Retrosynthetic Analysis of Tofacitinib

A logical retrosynthetic disconnection of Tofacitinib highlights the importance of the chiral piperidine intermediate.

Caption: Retrosynthetic analysis of Tofacitinib.

Key Synthetic Transformations and Protocols

The following sections outline the key steps in the synthesis of a crucial Tofacitinib intermediate starting from cis-6-Methyl-piperidine-3-carbonitrile HCl.

3.2.1. N-Benzylation of cis-6-Methyl-piperidine-3-carbonitrile

The secondary amine of the piperidine is typically protected to prevent side reactions in subsequent steps. Benzylation is a common strategy as the benzyl group can be readily removed later via hydrogenolysis.

Protocol 1: N-Benzylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cis-6-Methyl-piperidine-3-carbonitrile HCl (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

-

Base Addition: Add a base, for example, potassium carbonate (2.5 eq) or triethylamine (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

Alkylation: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-cis-6-methyl-piperidine-3-carbonitrile.

3.2.2. Reduction of the Nitrile to a Primary Amine

The nitrile group is reduced to a primary amine, which is a key functional handle for further elaboration.

Protocol 2: Nitrile Reduction

-

Catalyst and Solvent: In a high-pressure hydrogenation vessel, charge a solution of N-benzyl-cis-6-methyl-piperidine-3-carbonitrile (1.0 eq) in a suitable solvent, such as methanol or ethanol, saturated with ammonia. Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (N-benzyl-cis-6-methyl-piperidin-3-yl)methanamine.

3.2.3. N-Methylation of the Primary Amine

The primary amine is then methylated to introduce the methylamino group present in Tofacitinib. Reductive amination is a common and efficient method for this transformation.[13]

Protocol 3: Reductive Amination for N-Methylation

-

Reaction Setup: Dissolve the crude (N-benzyl-cis-6-methyl-piperidin-3-yl)methanamine (1.0 eq) in a suitable solvent like methanol.

-

Imine Formation: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine in situ.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, can be purified by column chromatography if necessary.[11]

3.2.4. Coupling with the Pyrrolo[2,3-d]pyrimidine Core

The synthesized chiral piperidine derivative is then coupled with the heterocyclic core of Tofacitinib, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via a nucleophilic aromatic substitution reaction.[12]

Sources

- 1. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 2. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unl.pt [research.unl.pt]

- 10. Short enantioselective total synthesis of (+)-tofacitinib | CSIR-NCL Library, Pune [library.ncl.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Tofacitinib [cjph.com.cn]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for the Handling, Storage, and Remediation of Hygroscopic Piperidine Hydrochloride Salts

Executive Summary & The Hygroscopic Challenge

Piperidine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the backbone for numerous antihistamines, opioids, and antipsychotics. While the hydrochloride (HCl) salt form is preferred for its improved solubility and bioavailability compared to the free base, it introduces a significant processing variable: hygroscopicity .

The Mechanism of Failure:

Piperidine HCl (

-

Stage 1 (Adsorption): Water molecules adhere to the surface, causing particle bridging and poor flowability.

-

Stage 2 (Absorption/Deliquescence): Water penetrates the crystal lattice, dissolving the salt into a saturated aqueous solution (deliquescence).

Consequences:

-

Stoichiometric Error: Weighing "wet" salt leads to under-dosing of the reagent in synthesis, stalling reaction yields.

-

Process Failure: Clumping blocks hoppers and feed lines in automated synthesis.

-

Chemical Instability: While piperidine is stable, the presence of water can hydrolyze sensitive coupling partners (e.g., acid chlorides, activated esters) in the reaction mixture.

Material Characterization: Quantifying Moisture

Before use, the water content must be verified.[1] Visual inspection is insufficient as the material may appear dry while containing up to 5% w/w water.

Protocol A: Karl Fischer (KF) Titration (Volumetric)

Standard: USP <921> Method I

Principle: Water reacts stoichiometrically with iodine in the presence of sulfur dioxide and a base (pyridine or imidazole).

Methodology:

-

Solvent System: Use dry methanol or a Methanol/Formamide (2:1) mix to ensure solubility of the piperidine salt.

-

Sample Introduction:

-

Do not use open weighing boats.

-

Use a back-weighing technique : Draw the salt into a dry syringe (if deliquescent) or a closed weighing tube. Inject/pour into the KF cell and immediately re-weigh the empty container.

-

-

Drift Correction: Ensure the drift is <20 µ g/min before addition.

-

Endpoint: Electrochemical detection (bipotentiometric).

Validation Criteria:

-

Acceptance: Water content < 0.5% w/w for anhydrous applications.

-

Replicates: RSD < 2.0% for n=3.

Handling Workflows

The following diagram outlines the decision logic for handling piperidine HCl based on the required precision and environmental conditions.

Figure 1: Decision logic for handling hygroscopic salts based on environmental relative humidity (RH).

Protocol B: The "30-Second Rule" (Benchtop Handling)

If a glovebox is unavailable and RH is <45%, use this rapid transfer method:

-

Preparation: Tare the receiving vessel (flask/vial) with its cap/septum on .

-

Staging: Place the piperidine HCl stock bottle and receiving vessel side-by-side. Loosen the stock bottle cap but do not remove.

-

Execution:

-

Open stock bottle.

-

Use a dedicated, dry spatula (anti-static preferred).

-

Transfer aliquot.

-

Immediately recap stock bottle. (Total open time < 30 seconds).

-

-

Measurement: Weigh the receiving vessel. Calculate mass by difference. Never return excess material to the stock bottle.

Remediation: Drying Protocols

If the material fails QC (water > 0.5%), it must be dried. Heating piperidine HCl requires care; while the melting point is high (~245°C), thermal degradation or sublimation can occur under deep vacuum if uncontrolled.

Protocol C: Vacuum Oven Drying

Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or Silica Gel, Vacuum pump.

| Parameter | Setting | Rationale |

| Temperature | 40°C – 60°C | Sufficient to drive off water; well below MP to prevent fusion. |

| Vacuum | < 10 mbar | Lowers the boiling point of water; facilitates desorption. |

| Desiccant | P₂O₅ (in tray) | Chemically traps water vapor, preventing back-diffusion when pump is off. |

| Duration | 12 – 24 Hours | Kinetic requirement for removing lattice-bound water. |

Step-by-Step:

-

Spread the salt in a thin layer (< 1 cm) on a glass or PTFE tray. Clumps must be crushed.

-

Place a separate tray of fresh P₂O₅ or activated silica gel in the bottom of the oven.

-

Ramp temperature to 40°C. Apply vacuum.

-

After 4 hours, increase to 60°C if material is stable.

-

Cooling: Turn off heat. Break vacuum with dry Nitrogen or Argon , not ambient air.

-

Immediately transfer to storage containers.

Figure 2: Remediation loop for wet piperidine hydrochloride salts.

Storage & Packaging Matrix

Proper storage extends shelf life from weeks to years.

| Tier | Packaging Configuration | Recommended For |

| Standard | Amber glass bottle + Polypropylene cap | Short-term use (Days). Low humidity labs. |

| Enhanced | Bottle + Parafilm wrap + Desiccant packet inside secondary container | Medium-term (Weeks). General lab storage. |

| High Integrity | Sure-Seal™ bottle or crimped septum vial | Hygroscopic liquids or deliquescent solids in solution. |

| Archive | Heat-sealed Mylar/Foil bag + Desiccant + Oxygen scavenger | Long-term repository (Years). |

Best Practice: Store in a desiccator cabinet maintained at <20% RH. For critical standards, store in a glovebox under Argon.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Material is sticky/gummy | Surface adsorption of water. | Dry immediately (Protocol C). Do not return to original stock. |

| Liquid layer in bottle | Deliquescence (Saturation). | Material is likely compromised. Recrystallization required (EtOH/Et2O) followed by drying. |

| KF Drift is high | Incomplete solubility or side reactions. | Use Methanol/Formamide solvent. Ensure pH is buffered (Piperidine HCl is acidic; KF reagent must neutralize). |

| Yields are inconsistent | Weighing error due to water mass. | Switch to quantitative transfer: Weigh salt |

References

-

Fisher Scientific. (2021). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

-

Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration: Method Overview and Tips for Hygroscopic Samples. Retrieved from

- United States Pharmacopeia (USP). (2023).

-

Newman, A. (2015). Struggling with Hygroscopicity: Formulation Strategies. Pharmaceutical Technology. Retrieved from

-

National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from

Sources

Scalable synthesis routes for cis-6-Methyl-piperidine-3-carbonitrile hcl

Application Note: Scalable Synthesis of cis-6-Methyl-piperidine-3-carbonitrile HCl

Part 1: Executive Summary & Strategic Analysis

The synthesis of cis-6-methyl-piperidine-3-carbonitrile hydrochloride presents a classic challenge in process chemistry: achieving high diastereoselectivity (cis/trans ratio) while maintaining chemoselectivity (preserving the nitrile group during ring reduction).

While direct hydrogenation of 6-methylnicotinonitrile appears to be the shortest path, it is fraught with scalability issues:

-

Chemoselectivity: Standard hydrogenation catalysts (Pd/C, Raney Ni) active enough to reduce the pyridine ring often reduce the nitrile to a primary amine (aminomethyl) side product.

-

Stereocontrol: The cis-isomer (3,6-relationship) is the kinetic product (via syn-addition) but is thermodynamically less stable than the trans-isomer (which can adopt a di-equatorial conformation).

-

Safety: Industrial handling of cyanide reagents or high-pressure hydrogen with pyrophoric catalysts requires robust protocols.

Recommended Route: The "Nicotinate Reductive Pathway" . This protocol utilizes the hydrogenation of methyl 6-methylnicotinate followed by amidation and dehydration. Although longer by step count, this route offers superior overall yield, higher cis-selectivity, and avoids the formation of difficult-to-remove amine impurities common in direct nitrile reduction.

Part 2: Synthesis Pathway Visualization

The following diagram outlines the recommended scalable route (Route A) and the high-risk direct route (Route B), highlighting Critical Control Points (CCP).

Caption: Figure 1. Process flow for the synthesis of cis-6-methyl-piperidine-3-carbonitrile HCl via the Nicotinate Pathway.

Part 3: Detailed Experimental Protocols

Step 1: Stereoselective Hydrogenation

Objective: Reduce the pyridine ring while establishing the cis-stereochemistry (kinetic control).

-

Reagents: Methyl 6-methylnicotinate (1.0 equiv), 5% Rh/C (5 wt% loading), Acetic Acid (glacial).

-

Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Protocol:

-

Charge the autoclave with Methyl 6-methylnicotinate and Acetic Acid (10 volumes).

-

Add 5% Rh/C catalyst (wet paste, 50% water) under inert atmosphere (N2 purge). Note: Rhodium is preferred over Palladium to minimize dechlorination if chloro-substituents were present, but here it maximizes cis-selectivity.

-

Pressurize with Hydrogen (H2) to 5–10 bar (70–145 psi) .

-

Heat to 40–50°C and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitor: Reaction is typically complete in 6–12 hours. Monitor by HPLC/GC. Look for the disappearance of the aromatic UV signal.

-

Workup: Filter catalyst through Celite. Concentrate the filtrate to remove AcOH.

-

Basification: Dissolve residue in DCM, wash with sat. NaHCO3 (keep T < 10°C to avoid epimerization). Dry organic layer and concentrate.[1][2]

-

Checkpoint: Expect >9:1 cis:trans ratio.

-

Step 2: Amidation

Objective: Convert the ester to the primary amide.

Protocol:

-

Dissolve the crude ester from Step 1 in 7N Ammonia in Methanol (10 volumes).

-

Stir in a sealed pressure vessel at room temperature for 24–48 hours.

-

Monitor: TLC or LCMS for conversion of Ester (M+1 = 158) to Amide (M+1 = 143).

-

Isolation: Concentrate to dryness. The product usually solidifies. Triturate with MTBE to remove trace impurities.

Step 3 & 4: Dehydration and Salt Formation (The "Telescoped" Step)

Objective: Convert amide to nitrile and isolate as the stable HCl salt.

-

Reagents: Trifluoroacetic Anhydride (TFAA) or POCl3, Triethylamine (TEA), DCM.

Protocol:

-

Dissolve the amide (1.0 equiv) and TEA (2.5 equiv) in DCM (10 vol). Cool to 0°C .[1]

-

Add TFAA (1.1 equiv) dropwise, maintaining internal temp < 5°C.

-

Stir at 0°C for 2 hours.

-

Quench: Carefully add water. Separate layers. Wash organic layer with brine.

-

Salt Formation (Critical Purification):

-

Dry the DCM layer (Na2SO4) and concentrate to ~3 volumes.

-

Add EtOAc (5 volumes) .

-

Cool to 0–5°C and slowly add 4M HCl in Dioxane or Isopropanol (1.1 equiv).

-

The cis-6-methyl-piperidine-3-carbonitrile HCl will crystallize.

-

Note: The trans-isomer hydrochloride is typically more soluble in EtOAc/Alcohol mixtures, so this crystallization serves as a chemical resolution step, upgrading the diastereomeric ratio (dr) to >98:2.

-

Part 4: Quantitative Data & Specifications

| Parameter | Specification / Result | Notes |

| Overall Yield | 65 – 75% | From Methyl 6-methylnicotinate |

| cis : trans Ratio | > 98 : 2 | After HCl salt crystallization |

| Purity (HPLC) | > 99.5% a/a | 210 nm detection |

| Appearance | White crystalline solid | Hygroscopic; store under desiccant |

| 1H NMR (D2O) | δ 4.1 (m, 1H), 3.4 (m, 1H), 3.1 (m, 1H) | Diagnostic cis coupling constants |

Analytical Checkpoint (NMR Distinction):

-

Cis-Isomer: The H3 proton (alpha to nitrile) typically appears as a multiplet with smaller coupling constants (axial-equatorial or equatorial-equatorial interactions) compared to the trans-isomer.

-

Trans-Isomer: If formed, the trans isomer (diequatorial) would show large diaxial coupling (J ~ 10-12 Hz) for the ring protons if locked in a specific chair, but conformational flipping often complicates this. The most reliable method is NOESY , showing a correlation between the C3-H and C6-H in the cis (diaxial-like) relationship if they are on the same face.

Part 5: Process Safety & Troubleshooting

-

Exotherm Control: The hydrogenation step is exothermic. On a >100g scale, jacket temperature control is mandatory. Do not allow T > 60°C, as this increases the rate of cis-to-trans isomerization.

-

Epimerization Risk: The cis-isomer is kinetically formed but thermodynamically unstable relative to the trans-isomer. Avoid heating the free base in the presence of strong bases (e.g., during the amidation workup). The HCl salt is configurationally stable.

-

Cyanide Handling: This route avoids the use of NaCN or KCN. However, the final product is a nitrile; standard precautions for nitrile handling apply (avoid strong acids that could hydrolyze it back to the acid).

References

-

Vertex Pharmaceuticals. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (Discusses Rh/C hydrogenation of 6-methylpyridine derivatives). Link

-

National Institutes of Health (NIH). (2011). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (Detailed analysis of cis/trans-piperidine synthesis via hydrogenation). Link

-

ChemicalBook. Piperidine hydrochloride synthesis and properties. (General properties and salt formation protocols). Link

-

Organic Syntheses. Catalytic Hydrogenation of Pyridines. (Foundational protocols for PtO2 and Rh/C reductions). Link

-

Google Patents. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. (Analogous separation techniques for methyl-piperidines). Link

Sources

Troubleshooting & Optimization

Removing trans-isomer impurities from cis-6-Methyl-piperidine-3-carbonitrile batches

[1][2]

Current Status: Operational Topic: Diastereomeric Purity & Isomer Removal Applicable For: Process Chemistry, Medicinal Chemistry, CMC Development[1][2]

The Stereochemical Challenge: Diagnosis

Before attempting purification, it is critical to understand why the trans-impurity persists.[2]

In 3,6-disubstituted piperidines, the substituents are in a geometric relationship analogous to 1,4-disubstituted cyclohexane .

-

Trans-Isomer (Thermodynamic): Adopts a diequatorial (e,e) conformation.[1][2] This is the thermodynamically most stable state, minimizing 1,3-diaxial interactions.[1][2]

-

Cis-Isomer (Target): Adopts an axial-equatorial (a,e) conformation.[1][2] This state is higher in energy.[2]

The Problem: Under thermodynamic conditions (high heat, strong base, or prolonged reaction times), the cis-isomer will epimerize to the trans-isomer via the enolizable nitrile position (C3).[1][2] Purification must therefore be gentle to prevent "back-sliding" into the trans-form.[1][2]

Decision Matrix: Purification Strategy

Use this workflow to determine the optimal removal method based on your current purity profile.[2]

Figure 1: Decision tree for selecting the appropriate purification workflow based on initial diastereomeric excess (de).

Method A: Diastereomeric Salt Crystallization

This is the "workhorse" method for scaling up.[2] Since cis and trans isomers have different 3D shapes (bent vs. flat), their lattice packing energies with chiral or achiral acids differ significantly.[1][2]

Protocol: The "Salt Break"

Objective: Selectively crystallize the cis-isomer as a salt, leaving the trans-impurity in the mother liquor (or vice versa).[1][2]

Reagents:

-

Solvent: Ethanol (absolute) or Isopropanol (IPA).[1][2] Avoid water initially to prevent oiling out.[2]

-

Acid: Hydrogen Chloride (4M in Dioxane) or L-Tartaric Acid.[1][2]

Step-by-Step Guide:

-

Dissolution: Dissolve the free base (crude oil) in 5 volumes of Ethanol at 40°C.

-

Acid Addition:

-

For HCl: Add 1.05 equivalents of HCl dropwise.[2]

-

For Tartaric Acid: Add 1.0 eq of L-Tartaric acid dissolved in warm Ethanol.

-

-

Seeding (Critical): If available, add 0.1% w/w pure cis-salt seed crystals at 35°C.

-

Cooling Ramp: Cool to 20°C over 2 hours, then to 0°C over 4 hours. Do not crash cool.

-

Filtration: Filter the solid.

Troubleshooting: "Oiling Out"

A common issue with piperidine salts is the formation of a second liquid phase (oil) instead of crystals.[2]

| Symptom | Probable Cause | Corrective Action |

| Oiling Out | Impurity profile too complex; solvent too polar. | 1. Re-heat to dissolve oil.2. Add "Anti-solvent" (MTBE or Ethyl Acetate) dropwise until cloudy.3.[1][2] Sonicate to induce nucleation.[2] |

| Low Yield | Solubility of salt is too high in alcohol. | Switch to IPA/EtOAc (1:1) mixture. |

| No Separation | Isomers co-crystallize (Solid solution).[1][2] | Switch Counter-ion. If HCl fails, try Dibenzoyl-L-tartaric acid or Mandelic acid . |

Method B: Chromatographic Polishing

If crystallization stalls at 95% purity, use chromatography.[2] Due to the polarity of the nitrile and amine, standard silica is often insufficient.[2]

Recommended Stationary Phase:

FAQ: Expert Troubleshooting

Q: Can I convert the waste trans-isomer back into cis? A: Generally, no .[2] Because the trans-isomer (diequatorial) is thermodynamically more stable than the cis-isomer (axial/equatorial), treating the trans-waste with base (epimerization) will only yield more trans-isomer.[1][2] You are fighting thermodynamics. The only exception is if you can find a "Crystallization-Induced Dynamic Resolution" (CIDR) condition where the cis-salt is vastly less soluble and precipitates instantly, driving the equilibrium, but this is rare for this specific scaffold.[1][2]

Q: How do I distinguish cis vs trans by NMR? A: Focus on the C3-proton (alpha to the nitrile).[1][2]

-

Trans-isomer: The C3 proton is axial.[2] It will show a large diaxial coupling constant (

) with the C2-axial proton.[1][2] -

Cis-isomer: The C3 proton is equatorial (if the ring flips to put the bulky methyl equatorial).[1][2] It will show smaller equatorial-axial coupling (

).[1][2]

Q: My batch isomerized during drying. Why? A: The nitrile alpha-proton is acidic.[2] If you dried the free base in the presence of residual carbonate or basic alumina at high temperatures (>50°C), it will epimerize.[2] Always store as the HCl salt for maximum stereochemical stability.

References

-

Crystallization of Diastereomers: Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][2] Enantiomers, Racemates, and Resolutions. Wiley.[2] (Foundational text on salt resolution).

-

Piperidine Conformation & Stability: Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Explains the 1,4-diequatorial preference).

-

Separation Methodology: Separation and purification of cis and trans isomers. US Patent 3880925A.[2]

-

Analogous Synthesis (Pipecolinates): Exploration of piperidine 3D fragment chemical space. (2022). Discusses hydrogenation leading to cis/trans mixtures and thermodynamic stability.[2][3]

-

Salt Resolution of Piperidines: Process for separating trans cyclohexane diamine...[2] (Analogous cyclic amine resolution). US Patent 3860925.[2]

Disclaimer: This guide is for informational purposes only. All experimental protocols should be validated in your specific laboratory environment with appropriate safety controls.

Minimizing racemization during cis-6-Methyl-piperidine-3-carbonitrile reactions

Case ID: RAC-3CN-6ME-ISO Priority: High (Irreversible Stereochemical Loss) Status: Active Guide Subject: Minimizing C3-Epimerization in 3,6-Disubstituted Piperidines

Root Cause Analysis: The Thermodynamics of Failure

To prevent racemization (specifically diastereomerization or epimerization ), you must understand the thermodynamic forces working against you.

The cis-6-methyl-piperidine-3-carbonitrile molecule possesses two chiral centers: C3 (bearing the nitrile) and C6 (bearing the methyl). In a six-membered piperidine ring, the relationship between C3 and C6 is a 1,4-relationship .

-

The trans-isomer (Thermodynamic Sink): In the trans-1,4 configuration, both the C3-cyano and C6-methyl groups can adopt equatorial positions simultaneously. This is the lowest energy conformer.

-

The cis-isomer (Your Target): In the cis-1,4 configuration, one substituent must be axial . Since the methyl group (

-value ~1.70) is significantly bulkier than the cyano group (

The Problem: The proton at C3 (

Visualization: The Epimerization Pathway

Figure 1: Mechanism of base-catalyzed C3-epimerization driven by thermodynamic relaxation to the diequatorial conformer.

Critical Control Points (CCP)

CCP 1: Base Selection & Handling

The choice of base is the single most critical variable. You must avoid bases strong enough to deprotonate the

| Base Class | Examples | Risk Level | Recommendation |

| Alkoxides | NaOEt, KOtBu | Critical | AVOID. Strong enough to fully deprotonate C3. Will cause rapid equilibration to trans. |

| Strong Amine | DBU, TBD | High | AVOID. High basicity ( |

| Hindered Amine | DIPEA (Hünig's), TEA | Moderate | USE WITH CAUTION. Use only stoichiometric amounts. Keep T < 0°C. |

| Inorganic | K₂CO₃, Cs₂CO₃ | Low/Mod | PREFERRED. Lower solubility in organics limits effective basicity (heterogeneous kinetics). |

| Additives | HOBt, Oxyma | Safe | REQUIRED for peptide coupling. Acidic nature suppresses base activity. |

CCP 2: Solvent Effects

-

Polar Aprotic (DMSO, DMF, NMP): These solvents "naked" the counter-cation of the base, increasing the effective basicity of the anion. High Risk.

-

Protic (MeOH, EtOH): Can facilitate proton exchange, but also solvate anions. Moderate Risk.

-

Non-Polar/Halogenated (DCM, Toluene): Best for stability. Ion pairing remains tight, reducing the reactivity of the base. Preferred.

Troubleshooting Guide: Experimental Scenarios

Scenario A: Amide Coupling at N1 (The Piperidine Nitrogen)

User Issue: "I am coupling the piperidine amine to a carboxylic acid, but the product is 30% trans."

Protocol Adjustment:

-

Switch Coupling Reagents: Avoid carbodiimides (EDC/DCC) if possible, or use them strictly with additives.

-

Use "Oxyma" or HOBt: These additives lower the pH of the active ester formation step.

-

Base Management: Do not premix the base with the piperidine.

-

Step 1: Activate the carboxylic acid with HATU/DIPEA.

-

Step 2: Add the cis-piperidine last .

-

Reason: Minimizes the time the free amine (and adjacent nitrile) sits in a basic solution.

-

Scenario B: Alkylation of N1

User Issue: "I am doing an SN2 reaction with an alkyl halide and K₂CO₃ in DMF."

Protocol Adjustment:

-

Change Solvent: Switch from DMF to Acetonitrile (MeCN) or Acetone . DMF promotes epimerization.[1]

-

Temperature Control: Do not heat above 40°C. If the reaction is sluggish, add a catalytic amount of KI (Finkelstein condition) rather than increasing temperature.

Scenario C: Hydrolysis of the Nitrile

User Issue: "I need to convert the nitrile to the acid/amide."

Protocol Adjustment:

-

Avoid Basic Hydrolysis: NaOH/H₂O will yield 100% trans-isomer (or racemate).

-

Use Acidic Hydrolysis: Use conc. H₂SO₄ or HCl at moderate temperatures. The protonated nitrile is not susceptible to

-deprotonation (though harsh conditions can still cause acid-catalyzed enolization, it is slower than base catalysis). -

Enzymatic Route: Consider nitrilase enzymes for stereoselective hydrolysis under neutral pH.

Diagnostic Workflow

Use this decision tree to diagnose stereochemical loss in your current workflow.

Figure 2: Diagnostic decision tree for isolating the source of epimerization.

Analytical Validation

Do not rely on optical rotation alone. The specific rotation is often low and easily overwhelmed by impurities.

-

¹H-NMR (Coupling Constants):

-

cis-Isomer: The H3 proton is equatorial (if CN is axial). It will show small coupling constants (

and -

trans-Isomer: The H3 proton is axial (if CN is equatorial). It will show a large diaxial coupling (

~ 10-12 Hz) with at least one neighbor.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H are standard starting points for piperidines.

-

Mobile Phase: Hexane/IPA with 0.1% DEA (Diethylamine). Note: Use minimal DEA to prevent on-column epimerization.

-

References

-

Mechanism of Nitrile Epimerization: Vertex AI Search. (2021).[2] Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. National Institutes of Health. [Link] (Validates the mechanism of base-mediated racemization via ketenimine intermediates).

-

Thermodynamic Stability of Piperidines: Clayden, J., et al. (2006). Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control. PubMed. [Link] (Establishes the thermodynamic preference for trans-diequatorial conformations in substituted piperidines).

-

pKa Values and Solvent Effects: Kütt, A., et al. (2018).[3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link] (Provides authoritative pKa data for nitriles in DMSO vs. other solvents).

-

Peptide Coupling & Racemization Suppression: Albericio, F., et al. (2014).[1] Suppression of racemization in peptide synthesis. Organic & Biomolecular Chemistry. [Link] (Source for using Oxyma/HOBt to prevent alpha-center epimerization during coupling).

Sources

Optimizing temperature conditions for 6-methyl-piperidine nucleophilic substitutions

Case ID: 6MP-NUC-OPT | Status: Active Guide

Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Steric Penalty"

You are likely accessing this guide because your nucleophilic substitution reactions involving 6-methyl-piperidine (functionally equivalent to 2-methylpiperidine in mono-substituted contexts) are failing to reach completion or are generating elimination byproducts.

The Core Problem: The methyl group at the

-

Kinetic Consequence: The activation energy (

) for nucleophilic attack is elevated.[1] -

Thermal Dilemma: You need heat to overcome this barrier, but excessive heat favors E2 elimination (with alkyl halides) or decomposition (with sensitive aryl electrophiles).[1]

This guide provides the thermal and solvent parameters required to navigate this narrow process window.

Part 1: Diagnostic Workflow

Before altering temperature, identify your failure mode.[1] Use this logic flow to determine your next experimental move.

Figure 1: Decision matrix for optimizing reaction parameters based on observed failure modes.

Part 2: Alkylation Protocol (Alkyl Halides)

The Challenge: When reacting 6-methyl-piperidine with alkyl halides, the high temperature required to force the substitution often triggers Hofmann Elimination (E2) , converting your expensive alkyl halide into a useless alkene.[1]

Optimization Matrix

| Variable | Recommendation | Technical Rationale |

| Temperature | 40°C – 60°C | Do not exceed 80°C. Above this threshold, the |

| Solvent | MeCN or DMF | Polar aprotic solvents solvate the cation, leaving the 6-methyl-piperidine "naked" and more reactive without requiring excessive heat.[1] |

| Concentration | High (1.0 – 2.0 M) | |

| Additives | NaI / TBAI (10 mol%) | The Finkelstein Assist: Converts alkyl-Cl/Br to alkyl-I in situ. The C-I bond is weaker, allowing substitution at lower temperatures (preventing E2).[1] |

Step-by-Step Protocol: The "Ramp" Method

-

Dissolve: 6-methyl-piperidine (1.2 equiv) and base (

, 2.0 equiv) in MeCN. -

Add Electrophile: Add alkyl halide at 0°C .

-

Equilibrate: Stir at RT for 1 hour. Check LCMS.[1] (Likely low conversion, but checks for fast background reaction).

-

Thermal Ramp: Increase T to 45°C . Hold for 4 hours.

-

Checkpoint: If conversion <50%, add TBAI (10 mol%) and increase T to 60°C .

Part 3: Arylation Protocol (Aryl Fluorides/Chlorides)

The Challenge: Aromatic substitution (

Optimization Matrix

| Variable | Recommendation | Technical Rationale |

| Temperature | 80°C – 120°C | High energy is required to force the sterically hindered nitrogen into the aromatic plane. |

| Solvent | DMSO or NMP | High boiling point and high dielectric constant stabilize the charged Meisenheimer intermediate.[1] |

| Base | DIPEA or | Inorganic bases ( |

| Leaving Group | Fluoride (F) | Unlike |

Mechanism & Thermal Energy Profile

The following diagram illustrates why 6-methyl-piperidine requires higher T than piperidine.

Figure 2: Comparative activation energy paths. The red path (6-methyl-piperidine) requires significantly higher thermal activation (

Part 4: Troubleshooting FAQ

Q1: My reaction is stuck at 60% conversion even at 100°C. Should I go hotter?

-

Answer: No. If you are at 100°C, you have likely reached the thermal limit of the catalyst or substrate stability.[1]

-

Fix: Instead of heat, increase the concentration (reduce solvent volume by half). This doubles the collision frequency without adding thermal energy that causes degradation.[1] Alternatively, switch to a microwave reactor (sealed vessel) to access superheated solvent states for short bursts (e.g., 140°C for 10 mins).[1]

Q2: I see a new peak with M-20 mass (Loss of HF/HCl). What is it?

-

Answer: This is likely an intramolecular cyclization or an elimination on a side chain.[1]

-

Fix: Lower the temperature by 20°C and switch the base to a non-nucleophilic organic base like DIPEA or DBU . Carbonate bases at high T can sometimes act as nucleophiles themselves or promote hydrolysis.[1]

Q3: Can I use microwave irradiation?

-

Answer: Yes, highly recommended for

. -

Protocol: 6-methyl-piperidine absorbs microwave energy poorly, but polar solvents (DMSO/EtOH) absorb well.[1] Set the ceiling temperature to 130°C and run in 10-minute intervals. This "flash heating" often outcompetes slower decomposition pathways.[1]

References

-

Reactivity of Hindered Amines in

Reactions:-

Citation: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on "Steric Effects in Nucleophilic Substitution").

-

Context: Establishes the "F-strain" (Front strain) concept where alpha-substituents (like the 6-methyl group) retard

rates by orders of magnitude compared to unhindered amines.[1] -

Source:[1]

-

-

Optimization for Hindered Nucleophiles:

-

Citation: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of Piperidine with 2,4-Dinitrochlorobenzene and Related Compounds." Chemical Reviews, 49(2), 273-412.[1]

-

Context: Foundational work demonstrating that while piperidine is highly reactive, alpha-substituted derivatives require higher activation energy due to the destabilization of the transition state leading to the Meisenheimer complex.[1]

-

Source:[1]

-

-

Solvent Effects on Nucleophilicity

-

Citation: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

-

Context: Details why dipolar aprotic solvents (DMSO, DMF) are strictly necessary for hindered amines in substitution reactions to minimize solvation shells that further increase steric bulk.[1]

-

Source:[1]

-

-

Microwave Assisted Synthesis of Hindered Amines

-

Citation: Bagley, M. C., et al. (2005).[1] "Microwave-assisted synthesis of hindered amines via nucleophilic aromatic substitution."[1] Tetrahedron Letters, 46(11), 1907-1910.[1]

-

Context: Provides experimental validation that high-temperature/short-time (microwave) protocols significantly improve yields for sterically hindered amine substitutions compared to conventional reflux.[1]

-

Source:[1]

-

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Piperidine-3-Carbonitrile Integrity & Purification

Case ID: PIP-CN-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Degradation Analysis, Detection, and Purification Protocols

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Piperidine-3-carbonitrile . If you are accessing this guide, you are likely observing inconsistent purity profiles, "ghost" peaks in your mass spectra, or unexpected polarity shifts.

The Core Problem: Piperidine-3-carbonitrile is a deceptive building block. It combines a reactive secondary amine with a hydrolysis-prone nitrile group on a chiral scaffold. Its degradation is not just a loss of purity; it is a transformation into entirely different chemical classes (zwitterionic amino acids and N-oxides) that defy standard purification logic. Furthermore, its lack of a strong UV chromophore makes standard HPLC detection unreliable.

This guide is structured as a dynamic troubleshooting workflow to diagnose, separate, and prevent these specific degradation products.

Module 1: Diagnostic Triage (The "Invisible" Impurity)

User Query: "I see a new peak in my LC-MS TIC (Total Ion Chromatogram), but my PDA/UV trace looks clean. What is happening?"

Root Cause Analysis:

Piperidine-3-carbonitrile lacks a conjugated

Diagnostic Workflow

-

The "Universal" Check: Do not rely on UV (254 nm). You must use a universal detector.

-

Recommended: Charged Aerosol Detector (CAD), ELSD, or Refractive Index (RI).

-

Alternative: TLC with Ninhydrin stain (detects the secondary amine) or Iodine vapor.

-

-

Mass Spec Fingerprint:

-

Target Mass (

): ~111.09 Da (Parent). -

Impurity A (+18 Da): 129.09 Da

Hydrolysis (Amide intermediate). -

Impurity B (+19 Da): 130.08 Da

Hydrolysis (Nipecotic Acid - zwitterion). -

Impurity C (+16 Da): 127.09 Da

N-Oxidation . -

Impurity D (-2 Da): 109.07 Da

Dehydrogenation (Tetrahydropyridine).

-

Module 2: The Hydrolysis Trap (Removing Nipecotic Acid)

User Query: "My nitrile is hydrolyzing to the acid (Nipecotic acid). Silica columns aren't separating them well. How do I clean this?"

Technical Insight: The nitrile group at C3 is electron-withdrawing, making the hydrolysis to Nipecotic Acid (Piperidine-3-carboxylic acid) facile under acidic or basic aqueous conditions.

-

The Challenge: Nipecotic acid is zwitterionic. On standard silica, it streaks. In reverse-phase, it elutes in the void volume.

-

The Solution: Exploit the pKa difference.

Protocol A: The "pH Switch" Extraction (High Throughput)

Best for: Removing >5% acid impurity from >1g batches.

-

Dissolution: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

-

The Basic Wash (Critical Step):

-

Prepare a 0.5 M NaOH or K₂CO₃ solution (pH > 12).

-

Wash the organic layer with this basic solution (2x).

-

Mechanism:[1][2][7][8] At pH 12, the amine is deprotonated (neutral), but the carboxylic acid of the impurity becomes a carboxylate salt (

). The salt is highly water-soluble; the nitrile remains in the organic layer.

-

-

Brine Wash: Wash organic layer once with saturated brine to remove trapped base.

-

Dry & Concentrate: Dry over

and concentrate in vacuo (keep bath <35°C to prevent thermal degradation).

Protocol B: Ion Exchange Scavenging (High Purity)

Best for: Polishing small amounts (<5%) of acid impurity.

-

Resin Selection: Use a Strong Anion Exchange (SAX) resin (e.g., quaternary amine functionalized silica or polymer).

-

Conditioning: Flush resin with Methanol.

-

Loading: Dissolve crude in Methanol and pass through the cartridge.

-

Elution: Collect the flow-through.

Module 3: Oxidative Cleanup (N-Oxides & Imines)

User Query: "My sample is turning yellow/brown upon storage. LC-MS shows [M+16] peaks."

Technical Insight: Secondary amines are prone to N-oxidation (forming N-oxides) and oxidative dehydrogenation (forming imines/enamines). This is accelerated by light and trace metals. N-oxides are significantly more polar than the parent amine.

Protocol C: Modified Silica Flash Chromatography

Standard silica is often too acidic, causing peak tailing for amines. You must deactivate the silica.

Solvent System:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol containing 2% Ammonium Hydroxide (

) or 7N Ammonia in Methanol .

Gradient Table:

| Time (CV) | % Solvent B | State |

| 0–2 | 0% | Equilibration |

| 2–5 | 0–2% | Elute Non-polars |

| 5–15 | 2–10% | Product Elution (Nitrile) |

| 15–20 | 10–20% | Impurity Elution (N-Oxides) |

Note: N-oxides are very polar and will likely stay on the column until >15% MeOH is used.

Module 4: Visualization of Degradation Pathways

The following diagram maps the degradation logic and the associated purification checkpoints.

Caption: Figure 1. Degradation pathways of Piperidine-3-carbonitrile and corresponding purification checkpoints. Hydrolysis leads to Nipecotic acid (removable via pH extraction), while oxidation leads to N-oxides (removable via chromatography).

Module 5: Storage & Prevention (SOP)

User Query: "How do I stop this from happening again?"

-

Salt Formation: The free base is unstable. Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.

-

Protocol: Dissolve free base in

, add 1.1 eq of 2M HCl in Diethyl Ether. Filter the white precipitate.[9] -

Benefit: The protonated amine is resistant to N-oxidation and significantly less hygroscopic.

-

-

Argon Blanket: Store under inert atmosphere.

-

Cold Storage: -20°C is mandatory for the free base; 4°C is acceptable for the salt.

References

-

BenchChem. (2025).[10][11] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733336, Piperidine-3-carbonitrile. Retrieved from

-

Organic Syntheses. (2025). Hydrolysis of Nitriles: General Procedures. Retrieved from

-

Google Patents. (2017). CN106831540B - Preparation method of (S)-nipecotic acid.[1] Retrieved from

-

Thieme Connect. (2020).[3][12] Nitrile and Amide Hydrolysis and Enzymatic Synthesis. Retrieved from

Sources

- 1. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 2. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation and Assignment of cis-6-Methyl-piperidine-3-carbonitrile HCl

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of cis-6-Methyl-piperidine-3-carbonitrile hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure, stereochemistry, and the resulting NMR spectral features. We will objectively compare the spectral data of the cis isomer with its trans counterpart and other relevant piperidine derivatives to provide a comprehensive understanding grounded in experimental evidence.

The Foundational Principles: Why 1H NMR is Critical for Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its non-planar, chair-like conformation gives rise to distinct axial and equatorial protons, creating a complex but information-rich 1H NMR spectrum. The precise chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to:

-

Ring Conformation: The chair conformation is most common, and the coupling constants between adjacent protons can definitively establish their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial).[1][2]

-

Substituent Effects: Electronegative groups like the nitrile (CN) deshield nearby protons, shifting them downfield. Alkyl groups like methyl (CH₃) have a smaller, shielding effect.

-

Stereochemistry: The relative orientation of substituents (cis vs. trans) significantly impacts the local magnetic environment of protons, leading to distinct and predictable differences in their chemical shifts and coupling patterns.[3][4][5]

-

Protonation State: The formation of a hydrochloride salt protonates the piperidine nitrogen. This induces a strong deshielding effect on the adjacent α-protons (at C2 and C6) and, of course, introduces a broad N-H proton signal.[6]

Understanding these principles is paramount for the unambiguous structural elucidation of complex piperidine derivatives like the target molecule.

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The hydrochloride salt form of the analyte presents a specific challenge: solubility. While soluble in water, the exchange of the N-H protons with deuterium in D₂O would render them invisible. Therefore, DMSO-d₆ is the solvent of choice.

Step-by-Step Sample Preparation and Data Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of cis-6-Methyl-piperidine-3-carbonitrile HCl.

-